Regiochemical Differentiation: Meta-Methoxy Substitution Versus Ortho- and Para-Methoxy Regioisomers
The target compound (CAS 1185116-53-3) bears a methoxy group at the meta position of the 3-phenyl ring. Its ortho-methoxy regioisomer (CAS 1186194-92-2) and para-methoxy regioisomer (CAS 1186195-55-0) share the identical molecular formula (C20H24N2O3) and molecular weight (340.42 g/mol) but differ in methoxy positioning. In analogous tetrahydroquinoxaline BET inhibitor series, meta-substituted aryl groups at the 3-position have been associated with distinct BD2 selectivity profiles compared to para-substituted variants [1]. While direct comparative biological data for these three regioisomers is not available in the public domain, the established SAR principle that methoxy positional isomerism can alter target binding and pharmacokinetic properties is well-documented for quinoxaline scaffolds [1][2].
| Evidence Dimension | Methoxy group position on 3-phenyl ring |
|---|---|
| Target Compound Data | meta-OCH3 (CAS 1185116-53-3), molecular formula C20H24N2O3, MW 340.42 |
| Comparator Or Baseline | ortho-OCH3 (CAS 1186194-92-2) and para-OCH3 (CAS 1186195-55-0), each with identical molecular formula C20H24N2O3 and MW 340.42 |
| Quantified Difference | Positional isomerism; exact biological or physicochemical differential data not publicly available for this specific compound set |
| Conditions | Structural comparison based on vendor-reported CAS registry and molecular formula data; class-level SAR inference from published tetrahydroquinoxaline BET inhibitor studies |
Why This Matters
Selection of the correct regioisomer is critical for SAR reproducibility; even isomeric impurities can confound biological assay interpretation.
- [1] Law, R. P. et al. Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. J. Med. Chem. 2018, 61 (10), 4317–4334. DOI: 10.1021/acs.jmedchem.7b01666 View Source
- [2] Biomolecules & Therapeutics. Generalized SAR map of the quinoxaline scaffold highlighting key substitution positions associated with anticancer potency and selectivity. Biomol. Ther. 2026, 34, 291–324. DOI: 10.4062/biomolther.2025.061 View Source
